molecular formula C20H20ClN5O B12131961 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea

1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea

Cat. No.: B12131961
M. Wt: 381.9 g/mol
InChI Key: KBHXKPWEGOXOBI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with a suitable amine precursor. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted urea derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a pharmacological agent.

    Medicine: Exploring its therapeutic potential in treating various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea include other urea derivatives with different substituents on the phenyl or triazoloazepine rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Comparing its activity and properties with other similar compounds can provide insights into its potential advantages and applications.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]urea

InChI

InChI=1S/C20H20ClN5O/c21-15-7-11-17(12-8-15)23-20(27)22-16-9-5-14(6-10-16)19-25-24-18-4-2-1-3-13-26(18)19/h5-12H,1-4,13H2,(H2,22,23,27)

InChI Key

KBHXKPWEGOXOBI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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